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Compound of Interest

Compound Name: vps35 protein

Cat. No.: B1177675

Vacuolar protein sorting 35 (VPS35) is a key component of the retromer complex, a crucial
machinery for recycling transmembrane proteins from endosomes to the trans-Golgi network
and the plasma membrane.[1][2][3] Dysregulation of VPS35 function has been implicated in
neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2][3][4]
Therefore, visualizing the subcellular localization and dynamics of VPS35 is essential for
understanding its function in health and disease. This document provides detailed protocols for
visualizing VPS35 in live and fixed cells, primarily through fluorescent protein tagging and
immunofluorescence microscopy.

Live-Cell Imaging of Fluorescently Tagged VPS35

Live-cell imaging allows for the real-time visualization of VPS35 dynamics within cellular
trafficking pathways. The most common approach is to express VPS35 fused to a fluorescent
protein, such as Green Fluorescent Protein (GFP).

Experimental Workflow for Live-Cell Imaging of VPS35-
GFP

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1177675?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC9233057/
https://www.dovepress.com/vps35-retromer-multifunctional-roles-in-various-biological-processes---peer-reviewed-fulltext-article-JIR
https://pmc.ncbi.nlm.nih.gov/articles/PMC11448700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9233057/
https://www.dovepress.com/vps35-retromer-multifunctional-roles-in-various-biological-processes---peer-reviewed-fulltext-article-JIR
https://pmc.ncbi.nlm.nih.gov/articles/PMC11448700/
https://pubmed.ncbi.nlm.nih.gov/34602481/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Experimental Workflow for Live-Cell Imaging of VPS35-GFP
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Caption: Workflow for visualizing VPS35-GFP in live cells.

Protocol: Live-Cell Imaging of VPS35-GFP
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This protocol is adapted from procedures for transient transfection and live-cell imaging.[5][6]
Materials:

e Hela or other suitable mammalian cells

o Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

e Glass-bottom imaging dishes

e VPS35-GFP plasmid DNA

o Transfection reagent (e.g., FUGENE HD) or electroporation system

e Opti-MEM reduced-serum medium

 Live-cell imaging solution

» Confocal or spinning-disk microscope with environmental control (37°C, 5% CO2)
Procedure:

o Cell Plating:

o One day before transfection, seed cells onto glass-bottom imaging dishes at a density that
will result in 50-70% confluency on the day of imaging.[5][7]

e Transfection:

o For chemical transfection (e.g., FUGENE HD), follow the manufacturer's instructions. A
common starting point is a 3:1 ratio of transfection reagent to plasmid DNA.[8]

o For electroporation, resuspend cells and mix with the plasmid DNA before applying the
electrical pulse according to the instrument's protocol.[9][10]

o Incubate the transfected cells for 24-48 hours to allow for expression of the VPS35-GFP
fusion protein.[5][6]

e Live-Cell Imaging:
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o Just before imaging, gently wash the cells with pre-warmed live-cell imaging solution and
then replace the culture medium with the imaging solution.[5]

o Place the dish on the microscope stage within an environmental chamber maintained at
37°C and 5% CO2.[5]

o Acquire images using a confocal or spinning-disk microscope. Use appropriate laser lines
and emission filters for GFP (e.g., 488 nm excitation).

Parameter Recommended Setting

Cell Line HelLa, MEFs, HEK-293T[5][11]
Transfection Method FuGENE HD, Electroporation[5][8][9][10]
Plasmid Concentration 2 ug per well (6-well plate)[8]

Incubation Time Post-Transfection 24-48 hours[5][6]

Imaging Temperature 37°CJ[5]

CO2 Concentration 5%][5]

Immunofluorescence of Endogenous or Tagged
VPS35

Immunofluorescence is a powerful technique to visualize the localization of endogenous or
epitope-tagged VPS35 in fixed cells. This method provides a snapshot of the protein's
distribution at a specific time point.

Experimental Workflow for VPS35 Immunofluorescence
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Experimental Workflow for VPS35 Immunofluorescence
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Caption: Workflow for immunofluorescence staining of VPS35.
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Protocol: Immunofluorescence Staining of VPS35

This protocol is based on standard immunofluorescence procedures.[7][8][12][13][14]

Materials:

Cells grown on glass coverslips
e Phosphate-buffered saline (PBS)
e 4% Paraformaldehyde (PFA) in PBS
» Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or 0.2% Saponin in PBS)[8][13]
» Blocking buffer (e.g., 2% BSA in PBS)[8]
e Primary antibody against VPS35
e Fluorophore-conjugated secondary antibody
e DAPI or Hoechst for nuclear staining
¢ Mounting medium
Procedure:
 Fixation:
o Rinse cells twice with PBS.
o Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.[7]
o Wash the cells three times with PBS for 5 minutes each.[7]
o Permeabilization:

o Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.[7]
[13]
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o Wash the cells three times with PBS for 5 minutes each.[7]
e Blocking:

o Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce
non-specific antibody binding.[7]

e Primary Antibody Incubation:

o Dilute the primary anti-VPS35 antibody in blocking buffer according to the manufacturer's
recommendations.

o Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or
overnight at 4°C.[7][14]

o Wash the cells three times with PBS for 5 minutes each.[7]
e Secondary Antibody Incubation:
o Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

o Incubate the cells with the diluted secondary antibody for 30-60 minutes at room
temperature, protected from light.[7]

o Wash the cells three times with PBS for 5 minutes each.[7]
e Mounting and Imaging:
o (Optional) Stain nuclei with DAPI or Hoechst.
o Mount the coverslips onto microscope slides using an appropriate mounting medium.

o Image the cells using a confocal microscope.
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Reagent Concentration/Time

Fixative 4% Paraformaldehyde, 10-20 min[7]

. 0.1-0.2% Triton X-100 or Saponin, 10-15 min[7]
Permeabilization Agent

[8][13]
Blocking Agent 1-3% BSA, 30-60 min[7]
Primary Antibody Incubation 1-4 hours at RT or overnight at 4°CJ[7]
Secondary Antibody Incubation 30-60 minutes at RT[7]

VPS35 Signaling and Trafficking Pathways

VPS35 is a core component of the retromer complex, which also includes VPS26 and VPS29.
[15] The retromer is involved in the retrograde transport of cargo proteins from endosomes to
the trans-Golgi network (TGN).[1] This process is crucial for the proper sorting and recycling of

various transmembrane proteins.

The Retromer Complex and Cargo Trafficking
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VPS35-Mediated Retromer Trafficking
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Caption: Role of VPS35 in the retromer-mediated cargo trafficking.

Downregulation of VPS35 can disrupt this trafficking pathway, leading to the mis-sorting of
cargo proteins and their subsequent degradation in lysosomes.[4][15] This can also lead to
alterations in autophagy and the accumulation of acidic and ubiquitinated aggregates.[4][15]

Quantitative Data Analysis
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While direct comparative tables of quantitative data for different VPS35 visualization techniques
are not readily available in the literature, quantitative analysis is often performed on the
acquired images. A common method to quantify the co-localization of VPS35 with other
proteins or organelles is to calculate Pearson's correlation coefficient using image analysis
software like ImageJ.[11] This analysis provides a numerical value indicating the degree of
overlap between two fluorescent signals.

Summary

The visualization of VPS35 in live and fixed cells is crucial for understanding its role in cellular
trafficking and disease. Live-cell imaging using fluorescently tagged VPS35 allows for the study
of its dynamic behavior, while immunofluorescence provides high-resolution snapshots of its
localization. The protocols and workflows provided here offer a comprehensive guide for
researchers and drug development professionals to investigate VPS35 in various cellular
contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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